6-Methyl-8-nitroquinoline

Descripción general

Descripción

6-Methyl-8-nitroquinoline, also known as 6-Methoxy-8-nitroquinoline or methyl 8-nitro-6-quinolyl ether, is a chemical compound with the molecular formula C10H8N2O3 . It is used in treating and preventing pancreatic cancer and in the preparation of quinoline derivatives as antiparasitic agents useful in the prophylaxis and treatment of malaria and parasitic diseases .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

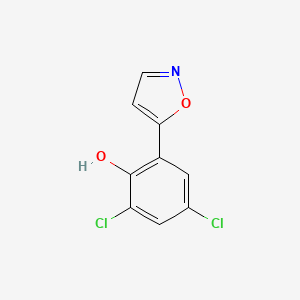

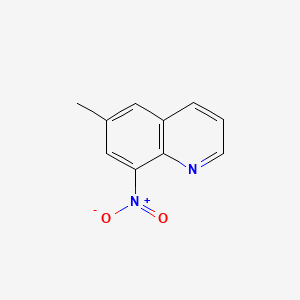

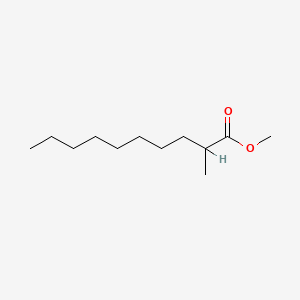

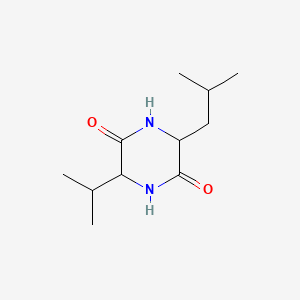

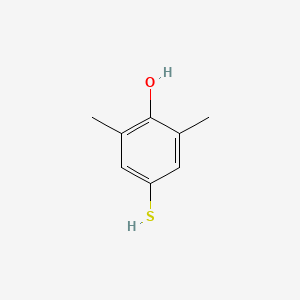

The molecular structure of 6-Methyl-8-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 204.1821 .

Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in addition reactions with azomethine ylides to form pyrroloquinolines . They can also undergo substitution reactions and rearrangements .

Physical And Chemical Properties Analysis

6-Methyl-8-nitroquinoline is a yellow crystalline powder . It has a molecular weight of 204.18 g/mol . The melting point ranges from 158°C to 162°C .

Aplicaciones Científicas De Investigación

Carcinogenic Properties

6-Methyl-8-nitroquinoline has been examined for its carcinogenic properties. A study found that certain quinoline derivatives, including 6-nitroquinoline and 8-nitroquinoline, exhibited mutagenic properties and induced forestomach tumors in rats (Fukushima et al., 1981).

Fluorescent Chemosensors

6-Methyl-8-nitroquinoline is utilized in the development of fluorescent chemosensors for detecting metal ions. A study synthesized chemosensors based on 8-aminoquinoline derivatives for selectively sensing Zn2+ and Al3+ ions, indicating potential for biological applications (Ghorai et al., 2020).

Chemical Synthesis and Modifications

Research has been conducted on the oxidative methylamination of nitroquinolines, including 6-methyl-8-nitroquinoline, transforming them into various substituted compounds, which can be used for further chemical studies (Woźniak & Grzegożek, 1993). Additionally, the synthesis of 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems has been explored (Couch et al., 2008).

Fluorimetric Detection and Tautomerism

6-Methyl-8-nitroquinoline derivatives have been used in studies related to fluorimetric detection and understanding tautomerism in such compounds (Zavala et al., 1985).

Hypoxia-Selective Cytotoxins

Research on 4-alkylamino nitroquinolines, including derivatives of 6-methyl-8-nitroquinoline, has shown their potential as hypoxia-selective cytotoxins, providing insights into their use in targeting hypoxic tumor cells (Denny et al., 1992).

Novel Synthetic Methods

Studies have been conducted on novel synthetic methods involving 6-methyl-8-nitroquinoline, such as the Friedländer Methodology, to create complex chemical structures (Riesgo et al., 1996).

Cytotoxicity and Metabolic Activation

The cytotoxic potency and metabolic activation of bioreductive drugs, including 6-methyl-8-nitroquinoline derivatives, have been studied to understand their effectiveness and selectivity under varying oxygen conditions (Siim et al., 1994).

Proton Sponge Synthesis

6-Methyl-8-nitroquinoline has been used in the synthesis of new quinoline proton sponges, expanding its application in chemical research (Dyablo et al., 2015).

Nucleophilic Displacement Studies

Research has also focused on the direct amination of nitroquinoline derivatives via nucleophilic displacement, including studies on 6-methyl-8-nitroquinoline (Wantulok et al., 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXIIWAJZKHFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071531 | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-8-nitroquinoline | |

CAS RN |

68420-92-8 | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-methyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methyl-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1605613.png)